4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole
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Overview
Description
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method includes the nucleophilic substitution reaction where azetidine is reacted with a halogenated pyrazole under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced azetidine-pyrazole compounds.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yl)piperazine: Shares the azetidine ring but has a piperazine moiety instead of pyrazole.
Azetidin-2-ones: Contains the azetidine ring but differs in the functional groups attached to it.
Uniqueness
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is unique due to its combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C8H13N3O/c1-11-5-8(4-10-11)12-6-7-2-9-3-7/h4-5,7,9H,2-3,6H2,1H3 |
InChI Key |
KCAYDZSXXZBIMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OCC2CNC2 |
Origin of Product |
United States |
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